

Codeine N-oxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Codeine N-oxide

Cat. No.: B1599254

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CAS Number: 3688-65-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine N-oxide is a metabolite of the widely used opioid analgesic, codeine.^[1] As a tertiary amine N-oxide, it represents a product of phase I metabolism and is anticipated to possess distinct physicochemical and pharmacological properties compared to its parent compound. This technical guide provides a comprehensive overview of **Codeine N-oxide**, including its chemical and physical properties, putative synthesis, and proposed analytical methodologies. Furthermore, this document explores its expected pharmacological activity, metabolic fate, and the relevant mu-opioid receptor signaling pathway, drawing upon the established knowledge of codeine and other opioid N-oxides. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of opioid metabolism, drug development, and analytical toxicology.

Introduction

Codeine, or 3-methylmorphine, is an opioid analgesic extensively used for the management of pain and cough.^{[2][3]} Its pharmacological effects are primarily mediated by its O-demethylation to morphine, a potent mu-opioid receptor agonist, a reaction catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).^{[4][5][6]} In addition to O-demethylation and N-demethylation to norcodeine (catalyzed by CYP3A4), codeine undergoes glucuronidation and,

to a lesser extent, N-oxidation to form **Codeine N-oxide**.^{[6][7]} While the major metabolic pathways of codeine have been extensively studied, the N-oxide metabolite is less well-characterized.

N-oxidation is a common metabolic pathway for xenobiotics containing a tertiary amine functional group. This biotransformation generally increases the polarity of the molecule, facilitating its renal excretion. The resulting N-oxides can be pharmacologically active, inactive, or exhibit a different pharmacological profile compared to the parent drug.^[8] It has been noted that **Codeine N-oxide** is considerably weaker than codeine itself.^[1] This guide aims to consolidate the available information on **Codeine N-oxide** and provide a theoretical framework for its synthesis, analysis, and biological evaluation.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of **Codeine N-oxide** is presented in Table 1.

Property	Value	Source
CAS Number	3688-65-1	[9]
Molecular Formula	C ₁₈ H ₂₁ NO ₄	[9]
Molecular Weight	315.36 g/mol	[9]
IUPAC Name	(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-ium-7-ol	[9]
Synonyms	Genocodeine, Codeigene	[9]
Melting Point	231.5 °C	[9]
Appearance	White solid (predicted)	-
Solubility	Predicted to be more water-soluble than codeine	[8]
LogP (predicted)	1.15	-

Synthesis and Characterization

While specific literature detailing the synthesis of **Codeine N-oxide** is scarce, a general and reliable method for the N-oxidation of tertiary amines involves the use of a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).^[10]

Experimental Protocol: Synthesis of Codeine N-oxide

Materials:

- Codeine (free base)
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Methanol

Procedure:

- Dissolve codeine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve m-CPBA (1.1 equivalents) in a minimal amount of dichloromethane.

- Add the m-CPBA solution dropwise to the stirred codeine solution at 0 °C over a period of 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), visualizing with a UV lamp and/or an appropriate stain (e.g., potassium permanganate).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **Codeine N-oxide** by flash column chromatography on silica gel, using a gradient of ethyl acetate/methanol as the eluent.
- Collect the fractions containing the product, combine, and evaporate the solvent to obtain pure **Codeine N-oxide**.

Characterization: The structure and purity of the synthesized **Codeine N-oxide** should be confirmed by standard analytical techniques:

- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- Infrared (IR) Spectroscopy: To identify the N-oxide functional group (typically a strong band around $950\text{-}970\text{ cm}^{-1}$).
- Melting Point Analysis: To assess purity.

Logical Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of **Codeine N-oxide**.

Pharmacology and Mechanism of Action

The pharmacological activity of **Codeine N-oxide** has not been extensively studied. However, based on preliminary information and the pharmacology of similar compounds, a profile can be predicted.

Opioid Receptor Binding and Functional Activity

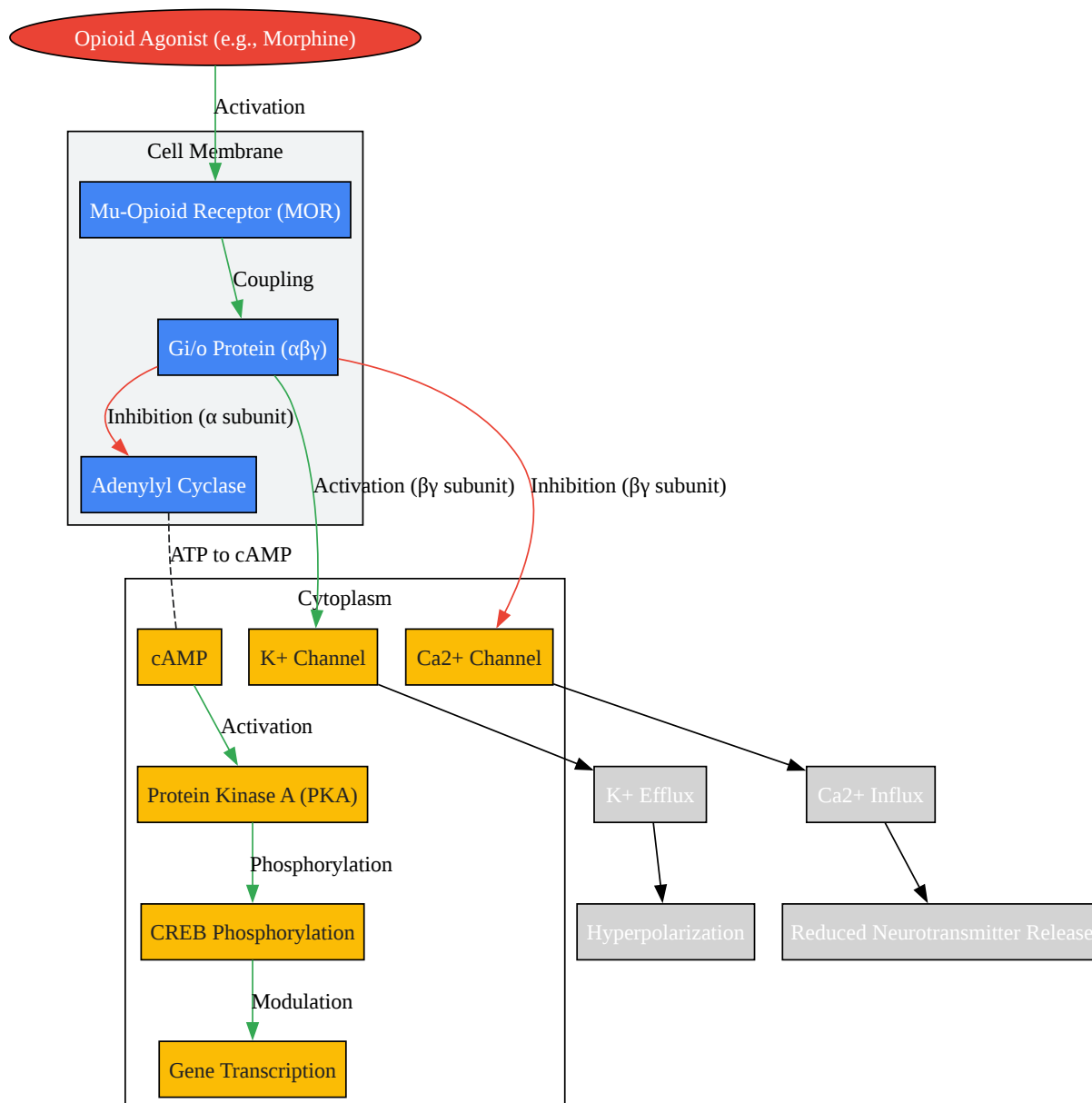
Codeine itself is a weak agonist at the mu-opioid receptor (MOR).[6] Its analgesic effects are primarily due to its metabolic conversion to morphine.[4][5] It is reported that **Codeine N-oxide** is "considerably weaker than codeine," suggesting a significantly lower affinity and/or efficacy at opioid receptors.[1]

To definitively characterize the pharmacology of **Codeine N-oxide**, the following in vitro assays are recommended:

- Radioligand Binding Assays: To determine the binding affinity (K_i) of **Codeine N-oxide** for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
- [35 S]GTPyS Binding Assays: To assess the functional activity (EC_{50} and E_{max}) of **Codeine N-oxide** at the opioid receptors, determining if it acts as an agonist, partial agonist, or antagonist.
- cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase activity upon receptor activation, providing another measure of functional agonism.

Mu-Opioid Receptor Signaling Pathway

The primary target for morphine, the active metabolite of codeine, is the mu-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the mu-opioid receptor initiates a downstream signaling cascade that ultimately leads to analgesia and other opioid effects.



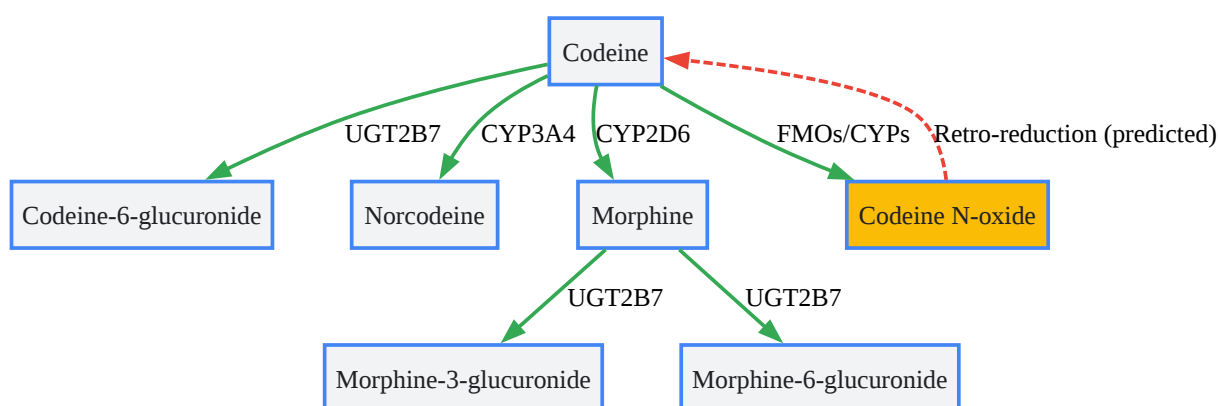
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Caption: Mu-opioid receptor signaling pathway.

Metabolism

Codeine N-oxide is a metabolite of codeine, likely formed by the action of flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes.[7] The metabolic fate of **Codeine N-oxide** itself has not been explicitly studied. However, research on other opioid N-oxides, such as morphine N-oxide and tramadol N-oxide, suggests that retro-reduction to the parent tertiary amine is a plausible metabolic pathway.[8]

Predicted Metabolic Pathway of Codeine



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Caption: Metabolic pathways of codeine.

Experimental Protocol: In Vitro Metabolism of Codeine N-oxide

Objective: To investigate the metabolic stability and identify the major metabolites of **Codeine N-oxide** in human liver microsomes.

Materials:

- **Codeine N-oxide**

- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)
- Phosphate buffer (pH 7.4)
- Acetonitrile
- Formic acid
- LC-MS/MS system

Procedure:

- Prepare a stock solution of **Codeine N-oxide** in a suitable solvent (e.g., methanol or DMSO).
- In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37 °C.
- Initiate the metabolic reaction by adding **Codeine N-oxide** (final concentration, e.g., 1 µM) and the NADPH regenerating system.
- Incubate the reaction mixture at 37 °C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining **Codeine N-oxide** and identify potential metabolites.
- A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

Analytical Methods

The quantitative analysis of **Codeine N-oxide** in biological matrices is crucial for pharmacokinetic and toxicological studies. While a specific validated method for **Codeine N-**

oxide is not readily available in the literature, methods for codeine and other opioids can be adapted. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Proposed LC-MS/MS Method for Quantification in Plasma

Sample Preparation:

- To a 100 μ L plasma sample, add an internal standard (e.g., deuterated **Codeine N-oxide** or a structurally similar compound).
- Perform protein precipitation by adding 300 μ L of ice-cold acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC Parameters (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient from low to high organic phase to elute **Codeine N-oxide** and separate it from other matrix components.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L

MS/MS Parameters (Example):

- Ionization Mode: Positive electrospray ionization (ESI+)

- Multiple Reaction Monitoring (MRM):
 - Precursor Ion: $[M+H]^+$ of **Codeine N-oxide** (m/z 316.1)
 - Product Ions: At least two characteristic product ions should be monitored for quantification and confirmation. These would need to be determined by infusion of a standard solution of **Codeine N-oxide** into the mass spectrometer.

Method Validation: The method should be validated according to regulatory guidelines, including the assessment of:

- Selectivity and specificity
- Linearity and range
- Accuracy and precision
- Limit of detection (LOD) and limit of quantification (LOQ)
- Matrix effects
- Recovery
- Stability

Conclusion

Codeine N-oxide is a minor metabolite of codeine with largely uncharacterized pharmacological and pharmacokinetic properties. This technical guide provides a framework for its synthesis, characterization, and biological evaluation based on established principles of medicinal chemistry and drug metabolism. Further research is warranted to elucidate the specific role of **Codeine N-oxide** in the overall pharmacological and toxicological profile of codeine. The experimental protocols and analytical methods proposed herein offer a starting point for such investigations, which will contribute to a more complete understanding of opioid metabolism and action.

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